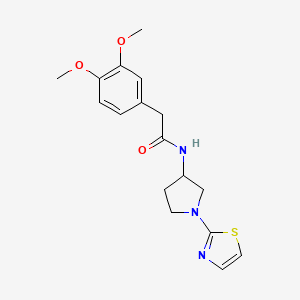

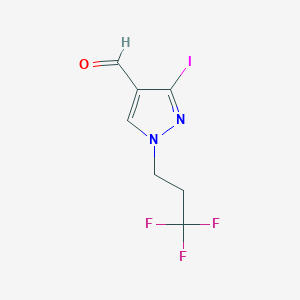

![molecular formula C15H14F3NO6 B2535601 Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate CAS No. 860788-97-2](/img/structure/B2535601.png)

Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate is a chemical compound with the molecular formula C15H14F3NO6 . It has a molecular weight of 361.27 g/mol . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(12(13,14)15)5-8(7)16(19)20/h3-5,9H,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.科学的研究の応用

Degradation and Stability Studies

A study investigated the degradation processes of nitisinone, a compound structurally related to the specified chemical, under various conditions using LC-MS/MS. It was found that nitisinone's stability increases with the pH of the solution. At pH levels similar to human gastric juice, two major degradation products were identified, showing considerable stability. This research contributes to a better understanding of the chemical's behavior and potential risks and benefits in medical applications (Barchańska et al., 2019).

Photosensitive Protecting Groups

Another area of application is in the development of photosensitive protecting groups. A review of work up to 1973 highlights the promising future of using groups such as 2-nitrobenzyl and 3-nitrophenyl in synthetic chemistry. These applications are still in the developmental stage but show great potential for the future (Amit et al., 1974).

Biomedical Applications of Related Compounds

Research into pterostilbene, a compound related to the specified chemical, discusses its higher in vivo bioavailability compared to resveratrol and its potential biomedical applications. This includes its use in cancer prevention and therapy, improving insulin sensitivity, and potential benefits in cardiovascular diseases and aging (Estrela et al., 2013).

Alternative Fuels and Environmental Applications

Dimethyl ether (DME), related to the chemical , is highlighted for its use as an attractive alternative to conventional diesel fuel due to its environmental and performance benefits. The review discusses DME's fuel properties, spray and atomization characteristics, combustion performance, and exhaust emission characteristics, indicating its potential as a sustainable energy source (Park & Lee, 2014).

Modulation of Membrane Structure

Dimethyl sulphoxide, another related compound, has been reviewed for its effects on the stability and dynamics of biomembranes. This includes its role as a cryoprotectant, cell fusogen, and permeability-enhancing agent, underscoring its importance in cell biology and potential therapeutic applications (Yu & Quinn, 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is swallowed (P301+P312) or comes into contact with skin (P302+P352) or eyes (P305+P351+P338) .

特性

IUPAC Name |

dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO6/c1-4-7-14(12(20)24-2,13(21)25-3)10-6-5-9(15(16,17)18)8-11(10)19(22)23/h4-6,8H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREKOXGWCNYNLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-allyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

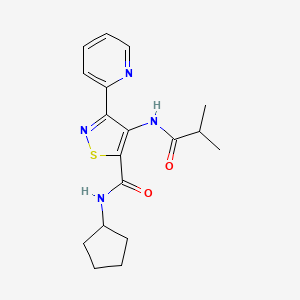

![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate](/img/structure/B2535527.png)

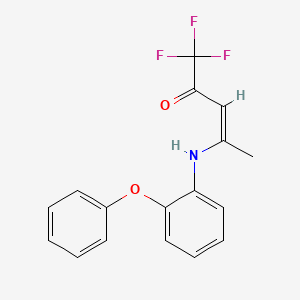

![N-(2-ethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2535529.png)

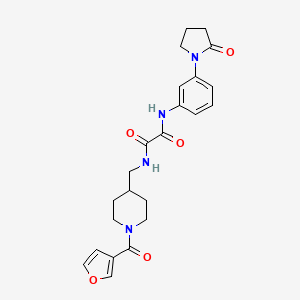

![1-[3-(Trifluoromethoxy)benzyl]piperidin-4-amine](/img/structure/B2535530.png)

![1-[1-(2,3-Dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2535531.png)

![3-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2535533.png)

![5-[(4-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2535535.png)